2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine

Catalog No.
S12548504
CAS No.
M.F
C30H32N2O7
M. Wt
532.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine

Product Name

2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C30H32N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-15,25-26,28,33H,16-19H2,1-2H3,(H,31,34,35)

InChI Key

FXHHGAIXENUYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5CCC(=O)NC5=O)O

2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine is a modified nucleoside derivative of uridine, characterized by the presence of a dimethoxytrityl protecting group at the 5' position and a reduced double bond between the 5 and 6 positions of the uracil ring. Its molecular formula is C30H30N2O7C_{30}H_{30}N_2O_7, and it is also known by alternative names such as Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-. This compound plays a significant role in nucleic acid chemistry and molecular biology due to its structural modifications that enhance stability and reactivity.

The chemical reactivity of 2'-deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine is influenced by its functional groups. The dimethoxytrityl group can be removed under acidic conditions, enabling the release of the active nucleoside. Additionally, the 5,6-dihydrouridine structure allows for various reactions typical of nucleosides, including phosphorylation and coupling with other nucleotides or oligonucleotides. These reactions are critical for synthesizing oligonucleotides used in research and therapeutic applications.

This compound exhibits interesting biological properties due to its structural modifications. The presence of the dimethoxytrityl group enhances its solubility in organic solvents, which facilitates its use in various biochemical assays. Furthermore, the reduced double bond in the uracil ring may influence its interaction with enzymes and other biomolecules, potentially affecting its biological activity. Research suggests that derivatives of 2'-deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine can exhibit antiviral activity and may be explored for therapeutic applications.

The synthesis of 2'-deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine typically involves several key steps:

  • Protection of Uridine: The hydroxyl group at the 5' position of uridine is protected using dimethoxytrityl chloride.
  • Reduction: The double bond between the 5 and 6 positions is reduced to yield 5,6-dihydrouridine.
  • Purification: The product is purified using chromatography techniques to isolate the desired compound from unreacted materials and by-products.

These synthesis methods allow for high yields and purity levels necessary for further applications in research.

2'-Deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine has several applications in molecular biology and medicinal chemistry:

  • Oligonucleotide Synthesis: It serves as a building block for synthesizing modified oligonucleotides, which are crucial in gene therapy and antisense oligonucleotide design.
  • Biochemical Assays: The compound can be utilized in various assays to study nucleic acid interactions and enzyme activities.
  • Drug Development: Its unique structure may lead to the development of novel therapeutics targeting viral infections or other diseases.

Interaction studies involving 2'-deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine focus on its binding affinities with proteins, enzymes, and other nucleic acids. Research indicates that this compound can interact with RNA polymerases and other nucleic acid-binding proteins, influencing transcriptional regulation. Additionally, studies on its interactions with viral proteins suggest potential antiviral mechanisms worth exploring further.

Several compounds share structural similarities with 2'-deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
UridineNatural nucleosideLacks protective groups; more reactive
2'-DeoxyuridineSimilar structure without modificationMore susceptible to degradation
5-MethyluridineMethyl group at position 5Enhances stability against hydrolysis
2'-Fluoro-2'-deoxyuridineFluorine substitution increases binding affinityUsed in therapeutic applications targeting RNA

The uniqueness of 2'-deoxy-5'-O-(dimethoxytrityl)-5,6-dihydrouridine lies in its combination of protective groups and structural modifications that enhance stability while allowing for specific reactivity profiles not seen in these similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

532.22095136 g/mol

Monoisotopic Mass

532.22095136 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

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